3-Iodobenzylguanidinium-sulfate 3-Iodobenzylguanidinium-sulfate
Brand Name: Vulcanchem
CAS No.: 103346-16-3; 87862-25-7
VCID: VC5990578
InChI: InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)
SMILES: C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O
Molecular Formula: C8H12IN3O4S
Molecular Weight: 373.17

3-Iodobenzylguanidinium-sulfate

CAS No.: 103346-16-3; 87862-25-7

Cat. No.: VC5990578

Molecular Formula: C8H12IN3O4S

Molecular Weight: 373.17

* For research use only. Not for human or veterinary use.

3-Iodobenzylguanidinium-sulfate - 103346-16-3; 87862-25-7

Specification

CAS No. 103346-16-3; 87862-25-7
Molecular Formula C8H12IN3O4S
Molecular Weight 373.17
IUPAC Name 2-[(3-iodophenyl)methyl]guanidine;sulfuric acid
Standard InChI InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)
Standard InChI Key NMHJRGCKGFRFAQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Properties

3-Iodobenzylguanidinium-sulfate is formally identified as guanidine, N-[(3-iodophenyl)methyl]-, sulfate, with the molecular formula C₈H₁₃IN₃O₄S⁺ and a molecular weight of 374.18 g/mol . The compound consists of a benzylguanidine moiety substituted with an iodine atom at the meta position of the aromatic ring, paired with a sulfate anion (Figure 1). This ionic pairing enhances its solubility in polar solvents such as water and ethanol, facilitating its use in aqueous reaction conditions .

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number103346-16-3
Molecular FormulaC₈H₁₃IN₃O₄S⁺
Molecular Weight374.18 g/mol
IUPAC Name2-[(3-Iodophenyl)methyl]guanidine sulfate
SolubilityHigh in polar solvents (e.g., water, ethanol)
DensityNot explicitly reported

The compound’s structural integrity is confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . Its InChIKey (NMHJRGCKGFRFAQ-UHFFFAOYSA-N) provides a standardized identifier for chemical databases.

Synthesis and Manufacturing

The synthesis of 3-Iodobenzylguanidinium-sulfate involves a two-step process starting from meta-iodobenzylamine. In the first step, meta-iodobenzylamine undergoes condensation with cyanamide to form the guanidine intermediate. Subsequent treatment with sulfuric acid yields the sulfate salt .

Key Synthetic Steps

  • Condensation Reaction:
    Meta-iodobenzylamine reacts with cyanamide in aqueous medium under reflux to form N-[(3-iodophenyl)methyl]guanidine.

  • Salt Formation:
    The guanidine intermediate is suspended in water and treated with 2 M sulfuric acid. Heating ensures complete dissolution, followed by cooling to precipitate the sulfate salt. Recrystallization from an ethanol-water mixture yields pure 3-Iodobenzylguanidinium-sulfate with a reported yield of 91.2% .

Table 2: Optimized Reaction Conditions

ParameterValue
Reaction Temperature80–100°C (reflux)
SolventWater
Acid Concentration2 M H₂SO₄
Recrystallization SolventEthanol-water (1:1 v/v)

This method, patented under CN106187823, emphasizes scalability and reproducibility, critical for industrial production .

Pharmaceutical and Medical Applications

Role in Organic Synthesis

The electrophilic iodine atom in 3-Iodobenzylguanidinium-sulfate makes it a potent nucleophilic reagent. It participates in:

  • Coupling Reactions: Suzuki-Miyaura and Ullmann reactions for biaryl synthesis .

  • Pharmaceutical Intermediates: Synthesis of tyrosine kinase inhibitors and antipsychotic agents .

ApplicationMechanismClinical Use
Diagnostic ImagingI-123 emits gamma radiationTumor localization
Radionuclide TherapyI-131 emits beta particlesNeuroblastoma treatment

Future Directions and Research Opportunities

  • Synthetic Chemistry: Developing catalytic methods to reduce sulfuric acid usage.

  • Medical Research: Exploring non-radioactive derivatives for autoimmune disease therapy .

  • Environmental Impact: Assessing biodegradation pathways to mitigate ecological risks.

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